3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(4-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(4-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound that features a unique combination of aromatic and heterocyclic structures
Preparation Methods
The synthesis of 3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(4-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactionsIndustrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability .
Chemical Reactions Analysis
This compound can undergo several types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, potentially altering its biological activity.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for the introduction of different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions
Scientific Research Applications
3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(4-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific pathways in diseases such as cancer and neurological disorders.
Industry: The compound can be used in the development of new materials with unique properties, such as improved thermal stability or electronic characteristics
Mechanism of Action
The mechanism of action of 3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(4-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can inhibit or modulate their activity. The pathways involved often relate to the compound’s ability to bind to active sites or alter the conformation of the target molecules, thereby affecting their function .
Comparison with Similar Compounds
Similar compounds to 3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(4-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione include other pyrido[3,2-d]pyrimidine derivatives and benzo[d][1,3]dioxole-containing molecules. These compounds share structural similarities but may differ in their substituents, leading to variations in their chemical and biological properties. The uniqueness of this compound lies in its specific combination of functional groups, which can result in distinct interactions and applications .
Properties
CAS No. |
921840-90-6 |
---|---|
Molecular Formula |
C22H16FN3O4 |
Molecular Weight |
405.385 |
IUPAC Name |
3-(1,3-benzodioxol-5-ylmethyl)-1-[(4-fluorophenyl)methyl]pyrido[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C22H16FN3O4/c23-16-6-3-14(4-7-16)11-25-17-2-1-9-24-20(17)21(27)26(22(25)28)12-15-5-8-18-19(10-15)30-13-29-18/h1-10H,11-13H2 |
InChI Key |
LWXUJJFQCRIUOK-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)CN3C(=O)C4=C(C=CC=N4)N(C3=O)CC5=CC=C(C=C5)F |
solubility |
not available |
Origin of Product |
United States |
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